Pidotimod Impurity Y CAS number 161771-76-2
Pidotimod Impurity Y CAS number 161771-76-2
Technical Guide: Characterization, Formation, and Control of Pidotimod Impurity Y (CAS 161771-76-2) [][2]
Executive Summary
In the development and quality control of Pidotimod , a synthetic dipeptide immunomodulator, the management of impurities is critical for maintaining drug efficacy and safety.[][2] Impurity Y (CAS 161771-76-2), chemically identified as Pidotimod Diketopiperazine , represents a significant degradation and process-related impurity.[][2] Unlike simple hydrolysis byproducts, Impurity Y results from an intramolecular cyclodehydration, creating a rigid tricyclic system.[][2] This guide provides a comprehensive technical analysis of Impurity Y, detailing its formation thermodynamics, analytical detection strategies, and synthesis for reference qualification.[][2]
Chemical Identity & Structural Characterization
Impurity Y is the "diketopiperazine" derivative of Pidotimod.[2][3] Chemically, it is a tricyclic compound formed by the fusion of the pyrrolidine and thiazolidine rings via a central piperazine-2,5-dione-like core.[][2]
Table 1: Physicochemical Profile of Impurity Y
| Parameter | Technical Specification |
| Common Name | Pidotimod Impurity Y (Pidotimod Diketopiperazine) |
| CAS Number | 161771-76-2 |
| IUPAC Name | (5aS,10aR)-dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione |
| Molecular Formula | C₉H₁₀N₂O₃S |
| Molecular Weight | 226.25 g/mol |
| Relationship to API | Dehydrated cyclization product (Pidotimod - H₂O) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |
| Appearance | White to off-white solid |
Structural Insight
Pidotimod is composed of L-pyroglutamic acid linked to L-thiazolidine-4-carboxylic acid.[][2] Impurity Y forms when the free carboxylic acid of the thiazolidine moiety undergoes nucleophilic attack by the amide nitrogen (or its tautomer) of the pyroglutamic ring, eliminating water.[][2] This locks the molecule into a rigid 5-6-5 fused ring system , significantly altering its polarity and spectroscopic signature compared to the parent API.[][2]
Formation Mechanism & Kinetics
Understanding the formation of Impurity Y is vital for process control.[2] It is primarily a thermal and acid-catalyzed degradation product.[][2]
Mechanism:
-
Protonation: Acidic conditions protonate the carbonyl oxygen of the thiazolidine carboxylic acid.[2]
-
Cyclization: The amide nitrogen of the pyroglutamic moiety (though poor nucleophile due to resonance) attacks the activated carbonyl.[2]
-
Elimination: Water is expelled, forming the third ring (the "diketopiperazine" bridge).[][2]
This pathway is favored under high temperatures (e.g., during drying steps) or in acidic solutions lacking water (promoting dehydration).[][2]
Figure 1: Formation Pathway of Pidotimod Impurity Y
Caption: Thermal dehydration pathway converting Pidotimod API into the tricyclic Impurity Y.[][2]
Analytical Strategy
Due to the structural similarity between Pidotimod and Impurity Y, separation requires a high-efficiency Reverse Phase HPLC (RP-HPLC) method.[][2] Impurity Y is less polar than Pidotimod (loss of polar -COOH and -NH groups), resulting in greater retention on C18 columns.[][2]
Validated HPLC Method Parameters
This protocol ensures baseline separation of Impurity Y from the API and other degradants (e.g., Pidotimod acid hydrolysis products).[][2]
Table 2: Recommended HPLC Conditions
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[][2]0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 5% B; 5-20 min: 5%→40% B; 20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Amide absorption) |
| Column Temp | 30°C |
| Retention Times | Pidotimod: ~6-8 min; Impurity Y: ~12-15 min |
Mass Spectrometry Identification
For confirmation during method validation:
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]⁺ = 227.05 m/z (consistent with MW 226.25).[][2]
-
Fragmentation: Loss of CO (28 Da) or ring opening fragments distinctive from Pidotimod (245 m/z).[][2]
Figure 2: Analytical Workflow for Impurity Qualification
Caption: Workflow for the detection and quantification of Impurity Y in drug substance.
Synthesis & Isolation Protocol
To quantify Impurity Y, a reference standard is required.[][2] The following protocol describes the targeted synthesis of Impurity Y from Pidotimod via acid-catalyzed dehydration.
Objective: Synthesize ~500 mg of Pidotimod Impurity Y Standard.
Reagents:
-
Pidotimod API (1.0 g)[][2]
-
Acetic Anhydride (3.0 mL)[][2]
-
Pyridine (Catalytic amount)[][2]
-
Toluene (Solvent)[][2]
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of Pidotimod in 20 mL of Toluene.
-
Activation: Add 3.0 mL of Acetic Anhydride and 2 drops of Pyridine.
-
Reflux: Heat the mixture to reflux (110°C) for 4-6 hours. Monitor by TLC or HPLC until the Pidotimod peak disappears.[2]
-
Workup: Evaporate the solvent under reduced pressure to obtain a viscous residue.
-
Purification: Redissolve residue in a minimal amount of Ethyl Acetate and precipitate with Hexane (or use Flash Chromatography: DCM/MeOH 95:5).
-
Characterization: Confirm structure via ¹H-NMR (DMSO-d₆) and MS. The disappearance of the carboxylic acid proton and the shift in the thiazolidine ring protons confirm cyclization.[2]
Self-Validating Check: The product must show a single peak at ~12-15 min (HPLC) and a mass of 227 m/z. If the mass is 269 m/z (Acetylated Pidotimod), the cyclization failed; increase temperature or reaction time.[][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118855614, Pidotimod Impurity Y.[][2] Retrieved from [Link][][2]
-
Pharmaffiliates. Certificate of Analysis Data for Pidotimod Diketopiperazine. Retrieved from [Link][][2][4]
